Alcaftadine

Vue d'ensemble

Description

L’alcaftadine est un composé pharmaceutique principalement utilisé comme antihistaminique pour prévenir les démangeaisons associées à la conjonctivite allergique. Il est commercialisé sous le nom de marque Lastacaft. L’this compound fonctionne comme un antagoniste des récepteurs de l’histamine, ciblant spécifiquement le récepteur H1 .

Applications De Recherche Scientifique

Alcaftadine has a broad range of applications in scientific research:

Chemistry: Used as a model compound to study histamine receptor antagonism.

Biology: Investigated for its effects on immune cell mobilization and mast cell stabilization.

Medicine: Primarily used to treat allergic conjunctivitis by preventing histamine release from mast cells.

Industry: Utilized in the formulation of ophthalmic solutions for over-the-counter medications.

Mécanisme D'action

L’alcaftadine exerce ses effets en agissant comme un antagoniste du récepteur H1 de l’histamine. En bloquant ce récepteur, il empêche la libération d’histamine par les mastocytes, réduisant ainsi les démangeaisons et les rougeurs des yeux. De plus, l’this compound inhibe l’activation et la chimiotaxie des éosinophiles, contribuant ainsi davantage à ses propriétés anti-inflammatoires .

Analyse Biochimique

Biochemical Properties

Alcaftadine acts as an antagonist of the H1 histamine receptor . By blocking this receptor, this compound has been shown to reduce itching and redness of the eyes, and to reduce recruitment of eosinophils after exposure to an allergen .

Cellular Effects

This compound has been shown to reduce the number of eosinophils compared to olopatadine 0.1%, and in animal models, this compound 0.25% decreased the expression of the epithelial protein E-cadherin-1 compared to placebo . Reducing E-cadherin decreases junctions that lead to the progression of allergic conjunctivitis .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells . Decreased chemotaxis and inhibition of eosinophil activation have also been demonstrated .

Temporal Effects in Laboratory Settings

Following bilateral topical ocular administration of this compound ophthalmic solution, 0.25%, the mean plasma Cmax of this compound was approximately 60 pg/mL and the median Tmax occurred at 15 minutes . Plasma concentrations of this compound were below the lower limit of quantification (10 pg/mL) by 3 hours after dosing .

Dosage Effects in Animal Models

In studies comparing the effectiveness of olopatadine to this compound, there was not a dose-response increase of adverse effects as this compound doses increases for 0.05% to 0.1% to 0.25% . The most common side effect of this compound administration was irritation or a stinging sensation at the administration site .

Metabolic Pathways

The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite .

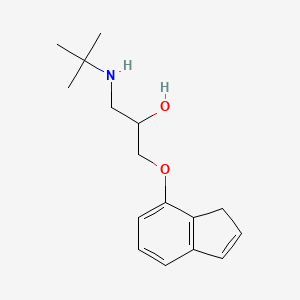

Transport and Distribution

The protein binding of this compound and the active metabolite are 39.2% and 62.7% respectively . Because this compound is administered at low concentrations and at a local site (the eye), it appears to have minimal systemic effects, and the low absorption of this compound results in minimal systemic accumulation .

Subcellular Localization

Given its role as an H1 histamine receptor antagonist, it is likely to be localized at the cell membrane where it can interact with these receptors .

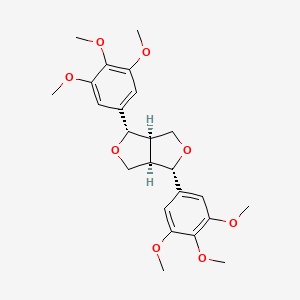

Méthodes De Préparation

La synthèse de l’alcaftadine implique plusieurs étapes. L’une des méthodes connues comprend la réaction du 6,11-dihydro-11-(1-méthyl-4-pipéridinylidène)-5H-imidazo2,1-bbenzazépine-3-carboxaldéhyde avec divers réactifs. Le processus implique l’utilisation de diméthylsulfoxyde (DMSO) activé et d’autres électrophiles tels que le chlorure d’oxalyle, la carbodiimide ou les composés d’iode hypervalent . Les méthodes de production industrielle ont été optimisées pour augmenter le rendement et réduire le nombre d’étapes impliquées .

Analyse Des Réactions Chimiques

L’alcaftadine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Utilisation de réactifs comme le périodinane de Dess-Martin ou l’acide 2-iodoxybenzoïque.

Réduction : Implique généralement l’utilisation d’agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation de l’this compound peut conduire à la formation de son dérivé acide carboxylique .

Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l’antagonisme des récepteurs de l’histamine.

Biologie : Étudié pour ses effets sur la mobilisation des cellules immunitaires et la stabilisation des mastocytes.

Industrie : Utilisé dans la formulation de solutions ophtalmiques pour les médicaments en vente libre.

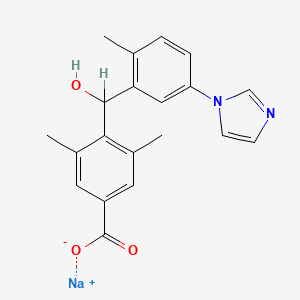

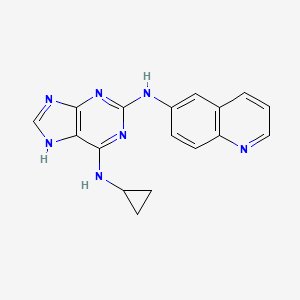

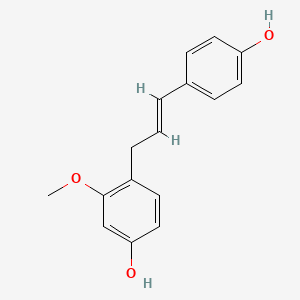

Comparaison Avec Des Composés Similaires

L’alcaftadine est souvent comparée à d’autres antihistaminiques tels que l’olopatadine, le kétotifène et la cétirizine. Contrairement à ces composés, l’this compound présente un spectre d’activité plus large en ciblant également les récepteurs H2 et H4 . Cette combinaison unique d’antagonisme des récepteurs rend l’this compound particulièrement efficace dans le traitement de la conjonctivite allergique .

Composés similaires

- Olopatadine

- Kétotifène

- Cétirizine

- Loratadine

- Terfénadine

La capacité de l’this compound à réduire le recrutement des éosinophiles et à stabiliser les mastocytes la distingue des autres antihistaminiques, offrant une approche plus complète de la gestion des symptômes allergiques .

Propriétés

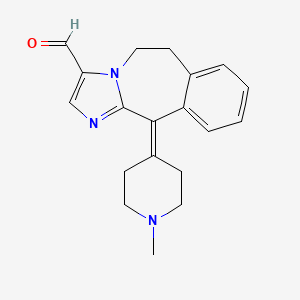

IUPAC Name |

11-(1-methylpiperidin-4-ylidene)-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-9-6-15(7-10-21)18-17-5-3-2-4-14(17)8-11-22-16(13-23)12-20-19(18)22/h2-5,12-13H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTBKTRZPHJQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598455 | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly solubility | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Alcaftadine is a H1 histamine receptor antagonist and inhibitor of the release of histamine from mast cells. Decreased chemotaxis and inhibition of eosinophil activation has also been demonstrated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

147084-10-4 | |

| Record name | Alcaftadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147084-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alcaftadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-imidazo[2,1-b][3]benzazepine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALCAFTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z8O94ECSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alcaftadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015670 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

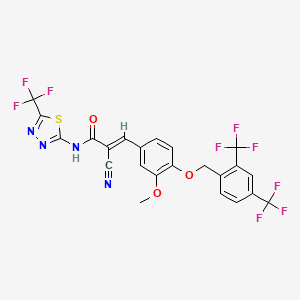

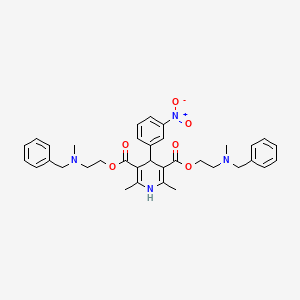

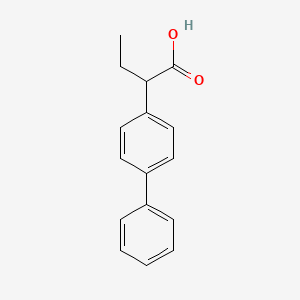

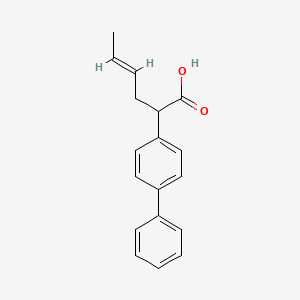

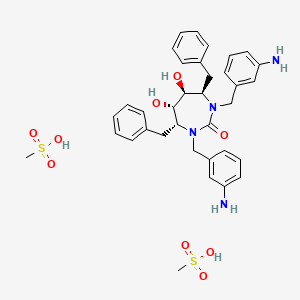

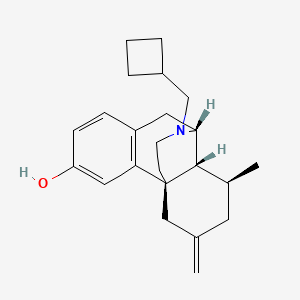

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Allyl-6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoic acid](/img/structure/B1684234.png)

-lambda5](/img/structure/B1684246.png)

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)